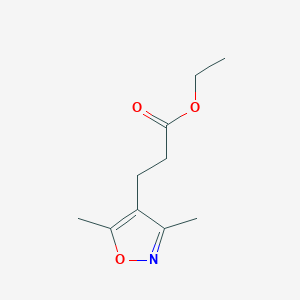

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is a chemical compound with the CAS number 27428-42-8 . It is used extensively in scientific research due to its unique structure, which offers diverse applications, including drug synthesis, agrochemical development, and material science studies.

Synthesis Analysis

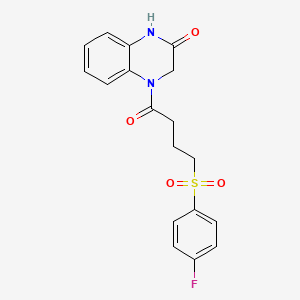

The synthesis of Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate and its derivatives has been reported in several studies . For instance, one study designed and synthesized 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis

The molecular structure of Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is unique and has been analyzed in several studies . The compound’s unique structure offers diverse applications in various fields, including drug synthesis, agrochemical development, and material science studies.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate have been analyzed in several studies . For instance, the compound has an empirical formula of C8H11NO3, a CAS number of 116423-07-5, and a molecular weight of 169.18 .科学研究应用

Asymmetric Reformatsky Reaction Catalysis

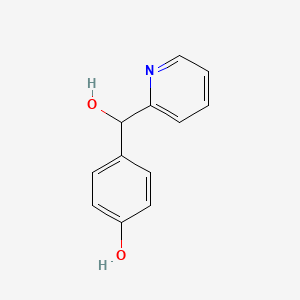

A notable application involves the use of ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate in the asymmetric Reformatsky reaction, catalyzed by a chiral bisoxazolidine. This process efficiently produces ethyl 3-hydroxy-3-(4-aryl)propanoates with significant enantiomeric excess, highlighting the compound's utility in synthesizing enantioenriched products (Wolf & Moskowitz, 2011).

Polymorphism Characterization

In pharmaceutical and material sciences, understanding polymorphism is crucial. Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate hydrochloride was studied for its polymorphic forms using spectroscopic and diffractometric techniques, underscoring the challenges in analytical and physical characterization of polymorphic pharmaceutical compounds (Vogt et al., 2013).

Synthetic Applications

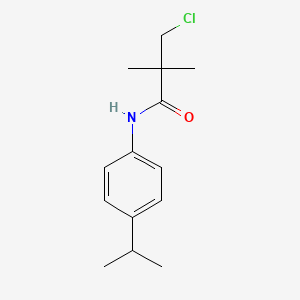

The synthesis of related compounds showcases the versatility of ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate in organic synthesis. For instance, its role in generating ethyl 2-ethoxycarbonyl-3,5-dioxoiiexanoate through hydrogenolysis and hydrolysis processes illustrates its potential as a reactive intermediate for further chemical transformations (KashimaChoji et al., 1973).

Radical Cyclization Catalysis

Moreover, ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate has been investigated in electroreductive radical cyclization reactions. These studies not only expand the understanding of radical cyclization mechanisms but also open new avenues for synthesizing cyclic compounds with potential biological activities (Esteves et al., 2005).

Hydrogenation Process Studies

Furthermore, the compound's derivatives have been explored in the hydrogenation of dimethyl malonate to 1,3-propanediol, demonstrating an alternative route for producing valuable monomers for polymer synthesis. This research highlights the potential of using ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate and its derivatives in catalytic processes for sustainable chemical production (Zheng et al., 2017).

安全和危害

属性

IUPAC Name |

ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-4-13-10(12)6-5-9-7(2)11-14-8(9)3/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIKUODTTWGBPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(ON=C1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dimethylphenyl)-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2758170.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2758174.png)

![N-(3-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2758185.png)

methanone](/img/structure/B2758189.png)

![N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2758191.png)